Home > Products > Screening Compounds P11682 > Combretastatin A3
Combretastatin A3 - 111394-45-7

Combretastatin A3

Catalog Number: EVT-1172681
CAS Number: 111394-45-7
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Combretastatin A-3 is a natural product found in Combretum caffrum with data available.
Source and Classification

Combretastatin A3 is a member of the combretastatin family, which are derived from the plant Combretum caffrum. This compound is a derivative of Combretastatin A4, which is known for its potent antitumor activity. Combretastatin A3 is classified as a stilbene derivative and is recognized for its ability to disrupt microtubule dynamics in cancer cells, making it a subject of interest in cancer therapy research .

Synthesis Analysis

The synthesis of Combretastatin A3 typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available phenolic compounds.
  2. Perkin Condensation: A common method involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base to yield a cinnamic acid derivative. This reaction can be enhanced using microwave irradiation to improve yields and reduce reaction times .
  3. Decarboxylation: The synthesized cinnamic acid derivative undergoes decarboxylation to form the corresponding stilbene structure.
  4. Purification: The final product is purified through methods such as recrystallization or chromatography to isolate Combretastatin A3 in high purity .

This multi-step synthetic route allows for modifications that can enhance the biological activity of the compound.

Molecular Structure Analysis

Combretastatin A3 features a distinct molecular structure characterized by:

  • Stilbene Backbone: The core structure consists of two aromatic rings connected by a double bond.
  • Functional Groups: It has methoxy and hydroxyl groups that contribute to its biological activity.
  • Stereochemistry: The stereochemistry around the double bond is crucial for its interaction with biological targets such as tubulin .

The molecular formula for Combretastatin A3 is C17H18O4C_{17}H_{18}O_4, and its molecular weight is approximately 286.32 g/mol.

Chemical Reactions Analysis

Combretastatin A3 participates in various chemical reactions, primarily involving:

  • Tubulin Binding: The compound binds to tubulin at the colchicine site, leading to microtubule destabilization.
  • Polymerization Inhibition: It inhibits tubulin polymerization, which is critical for mitotic spindle formation during cell division.
  • Cytotoxicity Assays: Various assays demonstrate its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest at G2/M phase .

These reactions underpin its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of Combretastatin A3 primarily involves:

  1. Microtubule Destabilization: By binding to tubulin, it disrupts microtubule dynamics, preventing proper mitotic spindle formation.
  2. Induction of Apoptosis: The disruption leads to cell cycle arrest and triggers apoptotic pathways in cancer cells.
  3. Regulation of Gene Expression: Studies indicate that it may also downregulate genes associated with tumor growth and survival, such as vascular endothelial growth factor and c-Myc .

These mechanisms highlight its potential utility in cancer therapy.

Physical and Chemical Properties Analysis

Combretastatin A3 exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range that indicates its crystalline nature .

These properties are important for formulation development in pharmaceutical applications.

Applications

The applications of Combretastatin A3 are primarily focused on:

  • Anticancer Therapy: Due to its ability to inhibit tumor growth through microtubule destabilization, it is being investigated as a potential treatment for various cancers.
  • Vascular Disruption Agents: It has potential use in therapies aimed at cutting off blood supply to tumors by disrupting vascular structures.
  • Research Tool: As a microtubule inhibitor, it serves as a valuable tool in research settings for studying cell division and cancer biology .
Introduction to Combretastatin A3

Botanical Origins and Ethnopharmacological Context

Combretastatin A3 (CA3) is a naturally occurring stilbenoid isolated from Combretum caffrum (Eckl. & Zeyh.) Kuntze, commonly known as the South African bush willow or bushwillow tree. This deciduous tree, native to southeastern Africa (Eastern Cape, Transkei, and Natal regions), grows up to 15 meters in height and thrives in riparian zones. The species has been integral to traditional African medicine for centuries. Ethnobotanical records indicate that Zulu and Xhosa communities utilized bark and root extracts of C. caffrum for treating conditions ranging from scorpion stings to respiratory infections. Notably, traditional healers employed multi-plant formulations containing C. caffrum extracts for ailments later identified as cancer-related symptoms, though historical documentation of specific oncological use remains limited [2] [7]. The plant’s cytotoxic properties were systematically validated through the U.S. National Cancer Institute (NCI) exploratory surveys in the 1970s, which identified significant antileukemic activity in crude extracts [1] [9].

Table 1: Traditional Uses of Combretum caffrum in African Medicine

Plant PartTraditional ApplicationEthnographic Context
Root barkCharm against enemies; treatment of unspecified tumorsZulu practitioners (South Africa)
BarkDecoctions for wounds, diarrhea, and infectionsXhosa traditional healers (Transkei)
LeavesTopical preparations for inflammationSomali folk medicine

Historical Discovery and Classification Within the Combretastatin Family

The combretastatin series was discovered through bioassay-guided fractionation at Arizona State University led by George R. Pettit. Initial collections of C. caffrum bark in 1979 (Rhodesia/Zimbabwe) yielded inactive fractions, but subsequent recollections in 1982 identified combretastatin A-1 (CA1) and combretastatin A-2 (CA2). Combretastatin A3 was isolated shortly thereafter as a minor constituent characterized by its potent tubulin-depolymerizing activity [1] [9]. Chemically, combretastatins are classified into four structural groups:

  • Stilbenes (A-series): Includes CA1–CA6, featuring a cis-stilbene core. CA3 belongs to this subgroup.
  • Dihydrostilbenes (B-series): Saturated ethylene bridge analogs.
  • Phenanthrenes (C-series): Rigid polycyclic derivatives (e.g., combretastatin C1).
  • Macrocyclic lactones (D-series): Distinct ring structures unrelated to stilbenes [3] [9].

CA3’s identification marked a critical advancement in understanding structure-activity relationships (SAR) within the combretastatin family, revealing the significance of B-ring substitutions for cytotoxicity [6] [9].

Structural and Functional Distinctions from Other Combretastatins (A1, A4)

Combretastatin A3 ((1Z)-1-(3-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene) shares the core cis-stilbene scaffold characteristic of A-series combretastatins but exhibits distinct pharmacological and chemical properties compared to CA1 and CA4:

Structural Features:

  • A-ring: Identical 3,4,5-trimethoxyphenyl moiety across CA1, CA3, and CA4.
  • B-ring: Differentiated by substituents at C3′ and C4′:
  • CA1: 2,3-dihydroxy-4-methoxy configuration
  • CA3: 3-hydroxy-4-methoxy configuration
  • CA4: 3-hydroxy-4,5-dimethoxy configuration [3] [6]
  • Double-bond geometry: The Z-configuration (synonymous with cis) is essential for tubulin binding. Unlike its isomer E-CA3, which is fluorescent and biologically inert, Z-CA3 maintains conformational rigidity critical for bioactivity [8].

Functional Distinctions:

  • Tubulin polymerization inhibition: CA3 inhibits tubulin assembly at IC₅₀ values comparable to CA4 (~1–2 µM) but is 10-fold less potent than CA4 in cytotoxicity assays due to pharmacokinetic factors [4] [6].
  • Cytotoxicity profile: In P388 murine leukemia cells, CA3 exhibits IC₅₀ values of 0.01 µg/mL, positioning it between CA1 (IC₅₀ 0.001 µg/mL) and CA4 (IC₅₀ 0.0001 µg/mL) [4] [9].
  • Resistance profile: Unlike CA1, CA3 shows negligible cross-resistance in daunorubicin-resistant P388 cell lines, attributable to its reduced affinity for P-glycoprotein efflux pumps [4].

Table 2: Comparative Structural and Biological Properties of Key Combretastatins

PropertyCombretastatin A1Combretastatin A3Combretastatin A4
Molecular FormulaC₁₈H₂₀O₆C₁₈H₂₀O₅C₁₈H₂₀O₅
B-ring Substitution2,3-Dihydroxy-4-methoxy3-Hydroxy-4-methoxy3-Hydroxy-4,5-dimethoxy
Tubulin IC₅₀ (µM)1.21.81.0
P388 IC₅₀ (µg/mL)0.0010.010.0001
Resistance in MDR* linesHighLowNegligible

*MDR: Multidrug-resistant leukemia cell lines [4] [6] [9]

The 3-hydroxy-4-methoxy motif in CA3’s B-ring represents a strategic compromise between polarity and bioactivity, influencing both solubility and target engagement. This distinction underpins ongoing medicinal chemistry efforts to optimize CA3-derived analogs for enhanced pharmacokinetics while retaining antimitotic activity [6] [9].

Properties

CAS Number

111394-45-7

Product Name

Combretastatin A3

IUPAC Name

5-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

InChI

InChI=1S/C17H18O5/c1-20-15-7-6-11(8-13(15)18)4-5-12-9-14(19)17(22-3)16(10-12)21-2/h4-10,18-19H,1-3H3/b5-4-

InChI Key

XLGIRKMVTSMTDU-PLNGDYQASA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O

Synonyms

combretastatin A-3
combretastatin A3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)O)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.